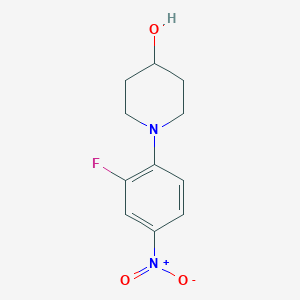
1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol
Übersicht
Beschreibung
The compound 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is a chemical that is structurally related to various piperidine derivatives, which have been the subject of multiple studies due to their interesting chemical properties and potential applications. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and its derivatives are known for their diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of piperidine derivatives can involve multiple steps and different reagents. For instance, the synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, a related compound, was achieved by slow evaporation solution growth technique at room temperature, and the product was characterized by FTIR, 1H NMR, and 13C NMR . Another related compound, 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, was synthesized through the condensation of [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonylchloride using methylene dichloride as solvent and triethylamine as the base . These methods highlight the versatility in the synthetic approaches for piperidine derivatives.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often elucidated using X-ray crystallography. For example, the crystal structure of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine is monoclinic with a space group P21/c . Another derivative, 1-(4-Fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine, crystallizes in the triclinic space group P1 . These studies provide valuable information on the geometry and conformation of the piperidine ring and substituents, which can influence the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. The kinetics of the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine bases in different solvents have been reported, indicating complex reaction pathways leading to different products . The reactivity of these compounds is influenced by the nature of the substituents and the solvent used, which can affect the reaction mechanism and the final products formed.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as thermal stability and intermolecular interactions, are crucial for their potential applications. The thermal stability of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine single crystals was determined by TG–DTA and DSC, and the packing studies revealed several stabilizing intermolecular interactions . Similarly, the crystal structure of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one showed weak N—H⋯O and C—H⋯F interactions forming infinite chains in the crystal lattice . These properties are essential for understanding the behavior of these compounds under different conditions and their suitability for various applications.
Wissenschaftliche Forschungsanwendungen
Application in HIV Research
- Summary of the Application: “1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol” is a derivative of piperidin-4-ol, which has been evaluated for potential treatment of HIV . The chemokine receptor CCR5, which is essential for HIV-1 entry into cells, is the target of these compounds .
- Methods of Application or Experimental Procedures: The compounds were obtained via an efficient synthetic route and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis . The CCR5 antagonistic activities of the compounds have also been evaluated .
- Results or Outcomes: The research resulted in the identification of a series of novel piperidin-4-ol derivatives with potential as treatments for HIV-1 . The compounds showed promising CCR5 antagonistic activities .
Applications in Drug Design
- Summary of the Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application or Experimental Procedures: The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
- Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Applications in Proteomics Research
- Summary of the Application: “1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol” is a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Results or Outcomes: The outcomes of the research involving this compound would depend on the specific experiments conducted . The source does not provide specific results or outcomes .
Applications in Organic Chemistry
- Summary of the Application: Piperidines, including “1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application or Experimental Procedures: The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
- Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJPBJCNSVQUJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid](/img/structure/B1328659.png)
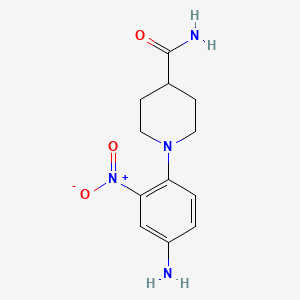
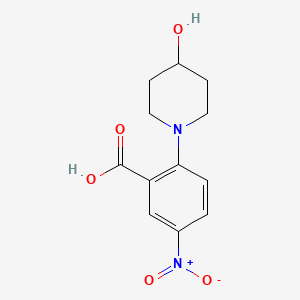
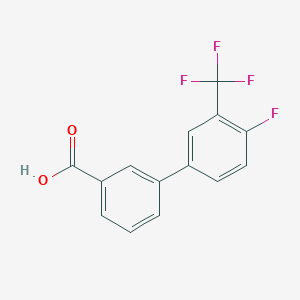
![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1328664.png)
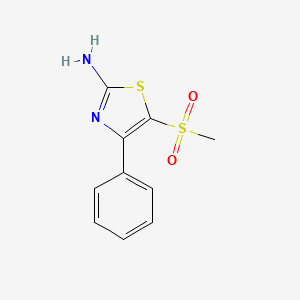
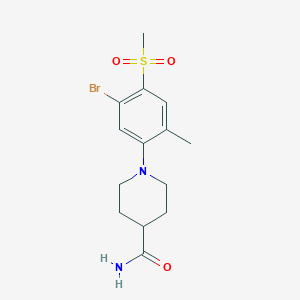
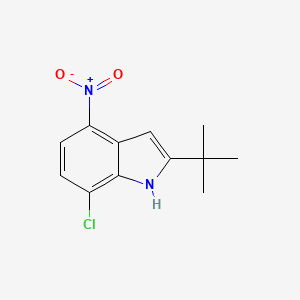
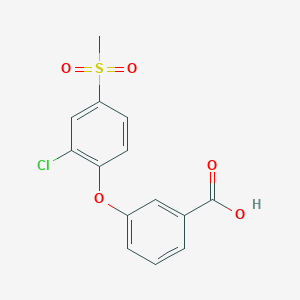
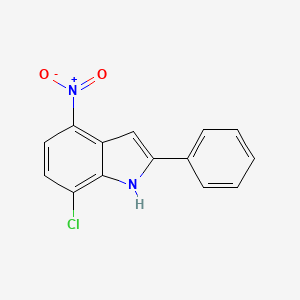
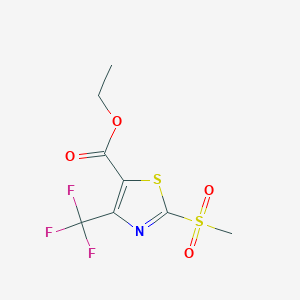
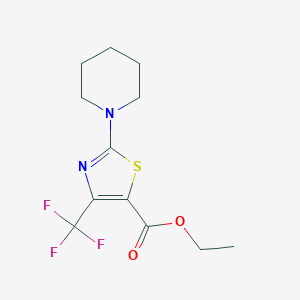
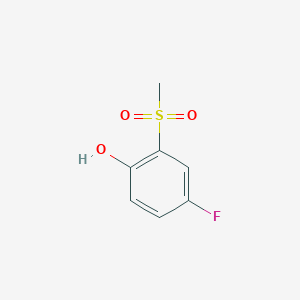
![3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328682.png)